molecular formula C23H18N4O5S B4897245 4-[(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)methylideneamino]-N-phenylbenzenesulfonamide

4-[(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)methylideneamino]-N-phenylbenzenesulfonamide

Cat. No.: B4897245
M. Wt: 462.5 g/mol
InChI Key: VGKMIIOSXZBCME-UHFFFAOYSA-N
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Description

4-[(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)methylideneamino]-N-phenylbenzenesulfonamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrimidine ring fused with a benzenesulfonamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)methylideneamino]-N-phenylbenzenesulfonamide typically involves multicomponent reactions. One common method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is efficient, reduces waste, and has a high atom economy.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)methylideneamino]-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)methylideneamino]-N-phenylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)methylideneamino]-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. As a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing damaged DNA . This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)methylideneamino]-N-phenylbenzenesulfonamide is unique due to its specific structure, which combines a pyrimidine ring with a benzenesulfonamide moiety

Properties

IUPAC Name

4-[(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)methylideneamino]-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O5S/c28-21-20(22(29)27(23(30)25-21)18-9-5-2-6-10-18)15-24-16-11-13-19(14-12-16)33(31,32)26-17-7-3-1-4-8-17/h1-15,26,29H,(H,25,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKMIIOSXZBCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(N(C(=O)NC3=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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